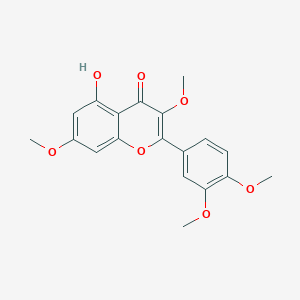

Retusin (Standard)

Descripción

Retusin has been reported in Spiranthes vernalis, Boesenbergia rotunda, and other organisms with data available.

from the rhizome of Kaempferia parviflora; inhibits monocyte adhesion and cellular reactive oxygen species production in human umbilical vein endothelial cells

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGPYJLEJGNWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924839 | |

| Record name | Retusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245-15-4 | |

| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retusin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Rituximab

Disclaimer: Initial searches for "Retusin" did not yield relevant results. The following guide details the in vitro mechanism of action of Rituximab (B1143277) , a well-researched monoclonal antibody, assuming "Retusin" was a typographical error.

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on the surface of B-lymphocytes. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Rituximab mediates the killing of CD20-positive cells through several in vitro mechanisms:

-

Direct Signaling: Binding of Rituximab to CD20 can directly induce apoptosis and inhibit cell growth.[1][2][3]

-

Complement-Dependent Cytotoxicity (CDC): The Fc region of Rituximab can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.[1][4]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Rituximab's Fc portion also binds to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, macrophages, and granulocytes, triggering the release of cytotoxic granules and inducing target cell death.

Induction of Apoptosis

Rituximab has been shown to directly induce apoptosis in B-cell lines in vitro, independent of immune effector mechanisms. This process involves the activation of various signaling pathways and caspase cascades.

Key Apoptotic Pathways:

-

p38 MAPK-Dependent Pathway: Cross-linking of Rituximab on B-CLL cells leads to the phosphorylation of p38 MAP kinase, which is crucial for the induction of apoptosis. Inhibition of p38 significantly reduces Rituximab-induced apoptosis.

-

Caspase-8 Activation: Rituximab-mediated apoptosis is, at least in part, dependent on the activation of caspase-8, suggesting the involvement of the death receptor pathway.

-

Mitochondrial Pathway: The combination of Rituximab with other agents like paclitaxel (B517696) can lead to the cytosolic accumulation of cytochrome c and the activation of caspase-9, indicating the involvement of the mitochondrial apoptotic pathway. Rituximab has also been shown to down-regulate the anti-apoptotic protein Bcl-xL and induce the expression of Apaf-1.

Quantitative Data on Rituximab-Induced Apoptosis

| Cell Line | Treatment | Apoptotic Effect | Reference |

| B-CLL cells | Rituximab + cross-linking F(ab)2 fragment | Dose- and time-dependent induction of apoptosis | |

| Ramos | Rituximab (20 µg/ml) | Minimal apoptosis alone; synergistic apoptosis with paclitaxel | |

| Raji, Daudi, 2F7 | Rituximab (20 µg/ml) | Minimal apoptosis alone; synergistic apoptosis with paclitaxel | |

| RL and Raji | Rituximab (10 µg/mL) + 9 Gy irradiation | Significantly enhanced apoptosis compared to either treatment alone |

Experimental Protocol: DNA Fragmentation Assay for Apoptosis

This protocol is a generalized procedure based on common laboratory practices for assessing apoptosis.

-

Cell Culture: Culture CD20-positive B-lymphoma cells (e.g., Ramos) in appropriate media.

-

Treatment: Incubate cells (e.g., 1.0 x 10^6 cells) with Rituximab (e.g., 10 µg/ml) and a cross-linking antibody (e.g., 15 µg/ml) overnight.

-

Cell Lysis: Harvest cells and lyse them in a buffer containing detergents to release cellular contents.

-

DNA Staining: Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will have a sub-G1 peak due to DNA fragmentation.

Caption: Experimental workflow for assessing Rituximab-induced apoptosis.

Cell Cycle Arrest

Rituximab can induce cell cycle arrest, primarily in the G1 phase, contributing to its anti-proliferative effects. This is often observed in combination with other agents.

Quantitative Data on Rituximab-Induced Cell Cycle Arrest

| Cell Line(s) | Treatment | Effect on Cell Cycle | Reference |

| 9 B-NHL cell lines | Rituximab and dexamethasone | Significant G1 arrest | |

| CD27- naïve B cells | Rituximab | Inhibition of proliferation |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing cell cycle distribution.

-

Cell Culture and Treatment: Culture B-cell lines and treat with Rituximab (and/or other agents) for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNA Digestion: Treat the cells with RNase to prevent staining of RNA.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Modulation of Signaling Pathways

Rituximab's binding to CD20 initiates a cascade of intracellular signaling events that can lead to apoptosis, cell cycle arrest, and sensitization to chemotherapy.

Key Signaling Pathways Modulated by Rituximab:

-

B-Cell Receptor (BCR) Signaling: Rituximab can inhibit the BCR signaling cascade, including key molecules like Lyn, Syk, PLCγ2, Akt, and ERK. This is associated with a decrease in raft-associated cholesterol and inhibition of BCR relocalization into lipid rafts.

-

MAPK Pathways: Rituximab can diminish the activity of the p38 MAPK pathway, which in AIDS-related lymphoma models, leads to inhibition of the IL-10/IL-10R autocrine loop and subsequent downregulation of Bcl-2. In contrast, cross-linking of Rituximab can activate p38 MAPK to induce apoptosis in B-CLL cells. Rituximab also upregulates Raf-1 kinase inhibitor protein (RKIP), which negatively regulates the ERK1/2 pathway.

-

NF-κB Pathway: By upregulating RKIP, Rituximab can inhibit the NF-κB pathway, leading to the downregulation of Bcl-xL and increased sensitivity to drug-induced apoptosis.

-

TGF-β and Wnt Pathways: Gene expression profiling has revealed that Rituximab response is associated with genes in the TGF-β and Wnt signaling pathways.

Caption: Overview of key signaling pathways modulated by Rituximab.

Anti-Inflammatory and Antioxidant Effects

While the primary mechanisms are cytotoxic, some studies allude to broader effects of Rituximab. For instance, in patients with rheumatoid arthritis, Rituximab treatment significantly reduced serum levels of pro-inflammatory cytokines IL-2, IL-6, IL-7, and IL-10. In vitro, Rituximab was shown to enhance the formation of neutrophil extracellular traps (NETs), which can have pro-inflammatory consequences. The direct in vitro antioxidant properties of Rituximab are not well-documented in the provided results.

Enzyme Inhibition

The provided search results do not contain specific information on Rituximab acting as a direct enzyme inhibitor. Its mechanism is primarily mediated through antibody-antigen binding and subsequent effector functions or signal transduction modulation.

Summary and Conclusion

Rituximab exhibits a multifaceted in vitro mechanism of action against CD20-positive B-cells. It can directly induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, including those involving BCR, MAPK, and NF-κB. Furthermore, it potently engages the host immune system through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity. This in-depth understanding of its in vitro activity is crucial for the rational design of combination therapies and for overcoming mechanisms of resistance.

References

Retusin (5-Hydroxy-3,7,3',4'-tetramethoxyflavone): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Retusin, a polymethoxylated flavonoid with the chemical structure 5-hydroxy-3,7,3',4'-tetramethoxyflavone, is a plant metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of Retusin, covering its chemical properties, natural sources, and biological activities. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to facilitate further research. The document also explores the current understanding of its mechanism of action, including the modulation of key signaling pathways, and presents available pharmacokinetic data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Retusin and other polymethoxylated flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Among these, polymethoxylated flavonoids (PMFs) are a unique subclass characterized by the presence of multiple methoxy (B1213986) groups on their basic flavonoid skeleton. This structural feature confers increased metabolic stability and membrane permeability, leading to improved oral bioavailability compared to their polyhydroxylated counterparts.[2]

Retusin (5-hydroxy-3,7,3',4'-tetramethoxyflavone) is a prominent member of the PMF class.[3] It is crucial to distinguish this flavonol from an isoflavone (B191592) that shares the same name.[4][5] This guide will focus exclusively on the flavonol Retusin. Recent studies have highlighted its potential antiviral and anti-inflammatory properties, making it a person of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

Retusin is a tetramethoxyflavone, a specific type of monohydroxyflavone. Its chemical structure is characterized by a 5-hydroxyflavone (B191505) backbone with methoxy groups at positions 3, 7, 3', and 4'.

Table 1: Chemical and Physical Properties of Retusin

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |

| Synonyms | 5-Hydroxy-3,7,3',4'-tetramethoxyflavone, Quercetin-3,7,3',4'-tetramethyl ether | |

| Molecular Formula | C19H18O7 | |

| Molecular Weight | 358.3 g/mol | |

| CAS Number | 1245-15-4 | |

| Appearance | Data not available | |

| Solubility | Data not available |

Natural Sources and Biosynthesis

Natural Occurrence

Retusin has been isolated from a variety of plant species. Notable sources include:

-

Ariocarpus retusus : A species of cactus where Retusin is found alongside other alkaloids.

-

Origanum vulgare (Oregano): A common culinary herb.

-

Talinum triangulare (Waterleaf): A leafy vegetable.

-

Boesenbergia rotunda (Chinese ginger)

-

Spiranthes vernalis

Biosynthesis

The biosynthesis of Retusin follows the general flavonoid pathway, which begins with the phenylpropanoid pathway. While the specific enzymes responsible for the final methoxylation steps to produce Retusin have not been fully elucidated, the general pathway involves the sequential action of chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase to produce the quercetin (B1663063) backbone. Subsequent methylation at the 3, 7, 3', and 4' positions by specific O-methyltransferases (OMTs) yields Retusin. The diversification of methoxylated flavonoids in plants is a result of the broad substrate specificity of these OMTs.

Biological Activities and Mechanism of Action

Polymethoxylated flavonoids, including Retusin, have demonstrated a range of biological activities. The presence of the 5-hydroxyl group is often crucial for their enhanced inhibitory effects.

Anticancer Activity

Studies on structurally similar 5-hydroxy polymethoxyflavones have shown potent inhibitory effects on the growth of human colon cancer cells (HCT116 and HT29). These compounds induce cell cycle arrest and apoptosis. For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone, an isomer of Retusin, caused G0/G1 cell cycle arrest and reduced cell viability in glioblastoma cell lines. The anticancer mechanism of 5-hydroxy PMFs is associated with the modulation of key signaling proteins involved in cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, phosphor-Rb, Mcl-1, and caspases 3 and 8.

Anti-inflammatory Activity

Retusin has been reported to possess anti-inflammatory activity. Polymethoxylated flavonoids, in general, exert their anti-inflammatory effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. They can also regulate the production of inflammatory cytokines.

Antimicrobial Activity

While specific data for Retusin is limited, other polymethoxylated flavonoids have shown antimicrobial properties. For example, 5,7-dihydroxy-3,3',4',5'-tetramethoxyflavone (B191936) exhibits activity against Candida species and methicillin-resistant Staphylococcus aureus (MRSA). Another related compound, 5-hydroxy-3,7,4'-trimethoxyflavone, demonstrated antimicrobial activity against multidrug-resistant strains of S. aureus and E. coli.

Mechanism of Action: Modulation of Signaling Pathways

The biological activities of polymethoxylated flavonoids are attributed to their ability to modulate various intracellular signaling pathways.

-

NF-κB Pathway: PMFs can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response and cell survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth and proliferation, and its modulation by flavonoids can lead to anticancer effects.

-

MAPK Pathway: Flavonoids can interfere with the MAPK signaling cascade, which is involved in inflammation and cancer.

References

In Silico Docking of Retusin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Retusin, a naturally occurring flavonoid. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction to Retusin and In Silico Docking

Retusin (quercetin-3,7,3',4'-tetramethyl ether) is a methylated flavonoid that has garnered interest for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. By simulating the interaction between Retusin and various biological targets, researchers can gain insights into its potential efficacy and guide further experimental validation.

Molecular Docking Data of Retusin

The following tables summarize the quantitative data from in silico docking studies of Retusin against various protein targets. These studies provide insights into the binding affinities and potential inhibitory activities of Retusin.

Antiviral Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues | Reference |

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6LU7 | -7.995 to -7.825 | Not Reported | Not Reported | [1][2] |

| SARS-CoV-2 Spike Glycoprotein | 6VYB | -12.4 to -11.4 | Not Reported | Not Reported | [3] |

| SARS-CoV-2 Nucleocapsid Phosphoprotein | 6VYO | -8.75 | 0.39 µM | Not Reported | [4] |

| SARS-CoV-2 nsp10 | 6W4H | -7.85 | 1.77 µM | Not Reported | [4] |

*Data for structurally similar flavonoids or repurposed drugs docked against these targets; specific data for Retusin is limited.

Anti-Inflammatory Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.96 | Not Reported | Tyr59, Gln61, Tyr119, Gly121 | |

| Cyclooxygenase-2 (COX-2) | 6COX | -5.3 | Not Reported | Not Reported | |

| NF-κB (p65-p50 heterodimer) | 1VKX | < -7.0 | Not Reported | Not Reported |

*Data for structurally similar flavonoids (e.g., Rutin) or other compounds against these targets; specific data for Retusin is limited.

Anticancer Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues | Reference |

| RET Receptor Tyrosine Kinase | 2IVV | Not Reported | Not Reported | Not Reported | |

| p53 | Not Specified | -7.5 | Not Reported | Not Reported | |

| Caspase-3 | Not Specified | -2.95 | Not Reported | Not Reported | |

| Caspase-9 | Not Specified | -7.5 | Not Reported | Not Reported |

*Data for other compounds against these targets; specific docking studies of Retusin against these cancer targets are not widely reported.

Experimental Protocols for Molecular Docking

This section outlines a generalized experimental protocol for performing molecular docking studies of Retusin with a target protein using AutoDock, a widely used docking software.

Preparation of the Target Protein

-

Obtain Protein Structure: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure.

-

Non-polar hydrogens are merged, and Gasteiger charges are computed.

-

The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

-

Preparation of the Ligand (Retusin)

-

Obtain Ligand Structure: The 3D structure of Retusin can be obtained from databases such as PubChem.

-

Ligand Preparation:

-

The ligand's structure is optimized to its lowest energy conformation.

-

Gasteiger charges are computed for the ligand.

-

The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

-

The prepared ligand is saved in the PDBQT file format.

-

Grid Box Generation

-

Define the Binding Site: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

-

Generate Grid Parameter File: A grid parameter file (.gpf) is created, which contains information about the prepared ligand and protein files, the grid box dimensions, and the atom types to be mapped.

-

Run AutoGrid: The AutoGrid program is run to generate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point, which speeds up the subsequent docking calculations.

Molecular Docking Simulation

-

Set Docking Parameters: A docking parameter file (.dpf) is created, specifying the ligand and protein grid maps, the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other parameters.

-

Run AutoDock: The AutoDock program is executed to perform the docking simulation. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

-

Analysis of Results: The results are analyzed to identify the docked conformation with the lowest binding energy, which represents the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by Retusin and a typical workflow for in silico docking studies.

Conclusion

The in silico docking studies of Retusin suggest its potential as a multi-target therapeutic agent with possible antiviral, anti-inflammatory, and anticancer activities. The binding affinity data, while still preliminary for Retusin across a wide range of targets, indicates favorable interactions with key proteins involved in various disease pathways. The provided experimental protocol offers a standardized approach for researchers to conduct their own docking studies on Retusin and other flavonoids. The visualized signaling pathways offer a conceptual framework for understanding the potential mechanisms of action of Retusin. Further computational and experimental studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of Retusin.

References

- 1. Drug repurposing for SARS-CoV-2 main protease: Molecular docking and molecular dynamics investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug repurposing for SARS-CoV-2 main protease: Molecular docking and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico molecular docking of SARS-CoV-2 surface proteins with microbial non-ribosomal peptides: identification of potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and dynamics studies of curcumin with COVID-19 proteins - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Biological Roles of Retusin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is an isoflavone (B191592), a class of polyphenolic compounds found in various plants, notably in Maackia amurensis[1][2]. While the broader class of isoflavones has been extensively studied for its potential health benefits, including antioxidant and estrogenic activities, research specifically on Retusin is still in its nascent stages. This technical guide aims to consolidate the current understanding of Retusin's biological roles, drawing from the limited direct evidence and supplementing with data from related isoflavones to propose potential areas for future investigation. The primary focus of existing research on Retusin has been on its antioxidant potential, suggested by its ability to interact with low-energy electrons. This guide will delve into this property and explore other plausible biological activities based on its chemical structure and the known functions of similar isoflavones.

Physicochemical Properties and Known Biological Activities

Retusin, an isoflavone, possesses a chemical structure that lends itself to antioxidant activity. The arrangement of hydroxyl groups on its aromatic rings allows for the donation of hydrogen atoms or electrons to neutralize free radicals.

1.1. Antioxidant Properties

The primary investigated biological property of Retusin is its antioxidant activity. A study on the interaction of Retusin with low-energy electrons demonstrated its efficient electron attachment, leading to the generation of fragment species. This process suggests that Retusin could act as an antioxidant by accepting electrons, thereby neutralizing reactive oxygen species (ROS). The study proposed that the generation of molecular hydrogen via electron attachment to Retusin in mitochondria could be a key mechanism for its antioxidant effect.

While specific quantitative antioxidant data for Retusin is scarce, the antioxidant activities of other isoflavones have been well-documented and can serve as a predictive framework.

Table 1: Antioxidant Activity of Structurally Related Isoflavones

| Isoflavone | Assay | IC50 Value (µg/mL) | Source |

| Genistein | DPPH radical scavenging | Varies (e.g., >100) | [3] |

| Daidzein | DPPH radical scavenging | Varies (e.g., >100) | [3] |

| Biochanin A | DPPH radical scavenging | Varies | [3] |

| Formononetin | DPPH radical scavenging | Lowest activity | |

| Resveratrol | DPPH radical scavenging | 15.54 | |

| Polydatin | DPPH radical scavenging | 54.35 |

Note: The IC50 values for isoflavones can vary significantly based on the specific assay conditions. The data presented here is for comparative purposes to infer the potential range of Retusin's activity.

Potential Signaling Pathways

Based on the known mechanisms of other isoflavones and its antioxidant potential, Retusin may influence several key signaling pathways.

2.1. Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Many polyphenolic compounds are known to activate Nrf2, leading to the transcription of antioxidant and detoxification enzymes. It is plausible that Retusin, through its antioxidant properties, could modulate this pathway.

Caption: Proposed mechanism of Retusin activating the Nrf2/ARE pathway.

Experimental Protocols

Detailed experimental protocols specifically for Retusin are not yet established in the literature. However, standard methodologies for evaluating the biological activities of isoflavones can be readily adapted.

3.1. In Vitro Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of Retusin in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the Retusin stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add a fixed volume of each Retusin dilution to the corresponding wells.

-

Include a control with the solvent instead of the Retusin solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value, which is the concentration of Retusin required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

-

3.1.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

-

Protocol:

-

Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and Trolox (a vitamin E analog) as a standard.

-

Prepare dilutions of Retusin.

-

In a 96-well plate, add the fluorescent probe, followed by either the Retusin dilutions, Trolox standards, or a blank.

-

Initiate the reaction by adding the peroxyl radical generator.

-

Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Plot the net AUC against the concentration of Trolox to create a standard curve.

-

Determine the ORAC value of Retusin by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

-

Caption: A general experimental workflow for assessing the antioxidant properties of Retusin.

3.2. Cell-Based Assays for Oxidative Stress

-

Principle: To assess the protective effects of Retusin against oxidative stress in a cellular context.

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2, SH-SY5Y) in appropriate media.

-

Pre-treat the cells with various concentrations of Retusin for a specified period (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Measure cell viability using an MTT or similar assay.

-

Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Analyze the expression of antioxidant enzymes (e.g., SOD, CAT, GPx) at the protein level (Western blot) and mRNA level (qPCR).

-

Future Directions and Drug Development Potential

The limited research on Retusin presents a significant opportunity for novel discoveries. Future studies should focus on:

-

Comprehensive Bioactivity Screening: Evaluating Retusin for a wider range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, which are common among isoflavones.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Retusin.

-

In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of Retusin in animal models of diseases related to oxidative stress.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Retusin analogs to optimize its biological activity and drug-like properties.

Retusin is an understudied isoflavone with demonstrated antioxidant potential. While direct evidence for its biological roles is currently limited, its chemical similarity to other well-characterized isoflavones suggests a promising avenue for research and drug development. This technical guide provides a foundational framework for researchers to begin exploring the novel biological functions of Retusin, with the ultimate goal of translating these findings into therapeutic applications. The provided experimental protocols and proposed signaling pathways offer a starting point for a more in-depth investigation into this intriguing natural compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Retusin

Audience: Researchers, scientists, and drug development professionals.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. This protocol outlines the use of Reversed-Phase HPLC (RP-HPLC) with UV detection for the analysis of Retusin, a flavonoid compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Retusin, being a moderately polar compound, will be separated based on its hydrophobic interactions with the stationary phase. The concentration of Retusin in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from Retusin standards of known concentrations.

Materials and Reagents

-

Retusin standard (high purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

HPLC grade water

-

Formic acid or phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Volumetric flasks and pipettes

-

Ultrasonic bath

Experimental Protocols

4.1 Preparation of Standard Solutions

A stock solution of the Retusin standard is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent, such as methanol.[1][2][3][4] This stock solution is then serially diluted to prepare a series of calibration standards with different concentrations.[5]

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Retusin standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4.2 Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.

-

Centrifuge the extract to pellet any solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3 HPLC Conditions

The following HPLC conditions are a general starting point for the analysis of flavonoids like Retusin and may require optimization.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B20-22 min, 70-100% B22-30 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 365 nm |

4.4 Quantitative Analysis

-

Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

-

Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should ideally be >0.99.

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the Retusin peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Retusin in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Typical Quantitative Data for Flavonoid HPLC Analysis

| Parameter | Typical Value/Range |

| Retention Time (tR) | Dependent on specific flavonoid and conditions |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.02 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualization

Experimental Workflow for Retusin HPLC Analysis

Caption: Workflow for the HPLC analysis of Retusin.

References

Quantitative Analysis of Rituximab Using Mass Spectrometry: Application Notes and Protocols

Note to the reader: The initial request specified "Retusin." However, a comprehensive search did not yield sufficient data for a detailed analysis of this compound. It is possible that "Retusin" was a typographical error and the intended subject was "Rituximab," a well-researched monoclonal antibody for which extensive quantitative mass spectrometry data is available. Therefore, this document provides detailed application notes and protocols for the quantitative analysis of Rituximab .

Introduction

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B-lymphocytes. It is widely used in the treatment of various diseases, including non-Hodgkin's lymphoma, chronic lymphocytic leukemia, and certain autoimmune conditions.[1] Accurate and precise quantification of Rituximab in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing regimens.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the quantification of Rituximab, offering high sensitivity, specificity, and a wide dynamic range.[2][3][4]

These application notes provide a detailed overview of the methodologies for the quantitative analysis of Rituximab using mass spectrometry, aimed at researchers, scientists, and drug development professionals.

Signaling Pathway of Rituximab

Rituximab functions by binding to the CD20 protein on B-cells, leading to B-cell depletion through several mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. Recent studies have shown that Rituximab can also modulate intracellular signaling pathways. Specifically, it has been demonstrated to inhibit the B-cell receptor (BCR) signaling cascade, which is critical for B-cell survival and proliferation. This inhibition involves key signaling molecules such as Lyn, Syk, PLCγ2, Akt, and ERK. Furthermore, Rituximab has been shown to affect gene expression related to cell growth and differentiation, including the MAPK, Wnt, and TGF-β pathways.

Experimental Workflow for Quantitative Analysis

The quantitative analysis of Rituximab in biological matrices typically involves several key steps: sample preparation, enzymatic digestion, liquid chromatographic separation, and mass spectrometric detection. A generalized workflow is presented below.

Detailed Experimental Protocols

Protocol 1: Quantification of Rituximab in Human Plasma using LC-MS/MS

This protocol is adapted from a method utilizing a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

1. Sample Preparation (IgG-Immunocapture):

-

Add 50 µL of human plasma to a 96-well plate.

-

Add an internal standard (stable isotope-labeled Rituximab).

-

Perform immunocapture using a Protein A-coated plate to isolate the IgG fraction, including Rituximab.

-

Wash the wells to remove non-specifically bound proteins.

-

Elute the captured antibodies.

2. Enzymatic Digestion:

-

To the eluted antibody solution, add a reducing agent (e.g., TCEP) and incubate to reduce disulfide bonds.

-

Add an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Add trypsin and incubate to digest the antibody into smaller peptides.

3. Liquid Chromatography:

-

LC System: Waters ACQUITY UPLC.

-

Column: ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 x 150 mm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient is used to separate the tryptic peptides.

4. Mass Spectrometry:

-

MS System: Waters Xevo TQ-S Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific surrogate peptides from Rituximab.

Protocol 2: High-Sensitivity Quantification using nanoLC-MS

This protocol is designed for high-sensitivity quantification using nano-flow liquid chromatography coupled with a high-resolution mass spectrometer.

1. Sample Preparation:

-

Similar to Protocol 1, involving immunopurification and tryptic digestion of Rituximab from the biological matrix.

2. nano-Liquid Chromatography:

-

LC System: UltiMate 3000 RSLCnano system.

-

Column: EASY-Spray Acclaim PepMap C18, 100Å, 2 µm, 75 µm i.d. x 50 cm.

-

Flow Rate: 300 nL/min.

-

Gradient: A suitable gradient of acetonitrile in 0.1% formic acid is used for peptide separation.

3. Mass Spectrometry:

-

MS System: Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer.

-

Ionization Source: EASY-Spray ion source.

-

Detection Modes:

-

Targeted Selected Ion Monitoring (tSIM): For high-sensitivity quantification of specific peptides.

-

Parallel Reaction Monitoring (PRM): For unambiguous quantification with high selectivity.

-

Quantitative Data Presentation

The following tables summarize the quantitative performance of different mass spectrometry-based methods for Rituximab analysis.

Table 1: Performance Characteristics of LC-MS/MS and LC-HRMS Methods for Rituximab Quantification in Human Plasma.

| Parameter | LC-MS/MS | LC-MS/HRMS |

| Concentration Range | 5 - 500 µg/mL | 10 - 200 µg/mL |

| Lower Limit of Quantification (LLOQ) | 5 µg/mL | 2 µg/mL |

| Within-Run Precision (%CV) | < 8.5% | < 11.5% |

| Between-Run Precision (%CV) | < 8.5% | < 11.5% |

| Accuracy | 91.1% (at LLOQ) | 107.1% (at LLOQ) |

Table 2: Linearity and Accuracy of an Automated LC-MS/MS Method for Rituximab Signature Peptides.

| Signature Peptide | Curve Range (µg/mL) | r² | Mean Accuracy (%) |

| GLEWIGAIYPGNGDTSYNQK | 0.25–125 | 0.993 | 100.2 |

| DTLMISR | 0.10–125 | 0.989 | 101.7 |

| ALPAPIEK | 0.10–125 | 0.993 | - |

Conclusion

Mass spectrometry-based methods provide a robust, sensitive, and specific platform for the quantitative analysis of Rituximab in various biological matrices. The choice of a specific method, such as conventional LC-MS/MS or high-sensitivity nanoLC-MS, will depend on the specific requirements of the study, including the desired sensitivity and the complexity of the sample matrix. The protocols and data presented here serve as a comprehensive guide for researchers and professionals involved in the development and application of bioanalytical methods for Rituximab.

References

Application Notes and Protocols: Preparation of a Stock Solution of Retusin (Standard)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is an O-methylated flavonol, a class of flavonoids found in various plants.[1] Flavonoids are a significant area of research due to their diverse pharmacological activities. To ensure accurate and reproducible experimental results, the proper preparation of a stable, standardized stock solution of Retusin is a critical first step. This document provides a detailed protocol for the preparation, storage, and handling of a Retusin stock solution for use in a variety of research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for Retusin and the preparation of its stock solution are summarized in the table below.

| Parameter | Value | Source/Reference |

| Chemical Name | 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | [2] |

| Molecular Formula | C₁₉H₁₈O₇ | [2][3] |

| Molecular Weight | 358.34 g/mol | [3] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |

| Alternative Solvents | Ethanol, Methanol | General flavonoid solubility |

| Recommended Stock Concentration | 10 mM in DMSO | Standard laboratory practice |

| Storage Temperature | -20°C or -80°C | General flavonoid stability |

| Storage Conditions | Protect from light and moisture | General flavonoid stability |

Experimental Protocol: Preparation of a 10 mM Retusin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Retusin in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo assays.

3.1. Materials and Equipment

-

Retusin (Standard, solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL), sterile

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Optional: Sonicator

3.2. Procedure

-

Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used for cell culture experiments.

-

Determine the Required Mass of Retusin:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of Retusin is calculated using the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 358.34 g/mol x 1000 mg/g

-

Mass (mg) = 3.58 mg

-

-

-

Weighing Retusin:

-

Carefully weigh out 3.58 mg of Retusin powder using an analytical balance.

-

Transfer the weighed Retusin into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the Retusin powder.

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the Retusin.

-

Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, brief sonication can be used to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

3.3. Preparation of Working Solutions

-

For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired working concentration.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Retusin stock solution.

Caption: Workflow for preparing a Retusin stock solution.

4.2. Signaling Pathway

Flavonoids, including O-methylated flavonols like Retusin, are known to modulate various intracellular signaling pathways. A common mechanism of action is the inhibition of pro-inflammatory and cell survival pathways. The diagram below illustrates a generalized signaling cascade that can be influenced by flavonoids.

Caption: Flavonoid (Retusin) inhibition of signaling pathways.

References

Application Notes: Cell-Based Assays with Rutin for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a natural flavonoid glycoside found in a variety of plants, has garnered significant interest in cancer research due to its potential anti-tumor properties.[1] This polyphenolic compound has been shown to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer types.[1][2] These application notes provide detailed protocols for key cell-based assays to investigate the anti-cancer effects of Rutin, along with data presentation guidelines and visualizations of the underlying molecular mechanisms.

Data Presentation

The anti-proliferative effect of Rutin can be quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| SiHa | Cervical Cancer | 125.43 |

| HeLa | Cervical Cancer | 114.07 |

| RPMI-7951 | Human Melanoma | 64.49 ± 13.27 |

| SK-MEL-28 | Human Melanoma | 47.44 ± 2.41 |

| 786-O | Human Renal Cancer | 45.2 |

| LoVo | Colon Cancer | 29.1 |

| MCF-7 | Breast Cancer | 45.6 |

| HEPG2 | Liver Cancer | 52.7 |

| SKOV3 | Ovarian Cancer | 20.23 ± 3.4 (as nano-formulation) |

Table 1: IC50 values of Rutin in various cancer cell lines.[3][4]

Rutin's pro-apoptotic and cell cycle arrest activities can be quantified by flow cytometry.

| Cell Line | Rutin Concentration (µM) | Apoptotic Cells (%) | G2/M Phase Cells (%) | Reference |

| CHME | 0 | 0 | - | |

| 1 | 5 | - | ||

| 5 | 20 | - | ||

| 10 | 30 | - | ||

| LAN-5 | 0 | - | 8.8 | |

| 25 | - | 10.05 | ||

| 50 | - | 14.46 | ||

| 100 | - | 20.05 |

Table 2: Quantitative analysis of apoptosis and cell cycle arrest induced by Rutin.

Experimental Protocols

A general workflow for assessing the anti-cancer effects of Rutin is depicted below.

References

Application Note: Quantification of Rutin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rutin (B1680289) in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of rutin concentrations in a biological matrix.

Introduction

Rutin, a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and asparagus, has garnered significant interest for its wide range of pharmacological activities. These include antioxidant, anti-inflammatory, and vasoprotective effects. To support preclinical and clinical research into the therapeutic potential of rutin, a reliable and validated bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for an LC-MS/MS assay designed for high-throughput analysis in a research setting.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of rutin from human plasma.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (IS), such as tolbutamide (B1681337) or naringin.

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

A typical gradient elution starts with a low percentage of mobile phase B, which is gradually increased to elute rutin, followed by a column wash and re-equilibration.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| MRM Transition (Rutin) | Positive: m/z 610.91 → 302.98 / Negative: m/z 609.1 → 300.1 |

| MRM Transition (IS - Tolbutamide) | m/z 271.2 → 155.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 25–2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | < 1 ng/mL to 25 ng/mL |

| Intra-day Precision (%CV) | < 11.9% |

| Inter-day Precision (%CV) | < 11.9% |

| Accuracy (%RE) | -9.2% to 6.1% |

| Recovery | > 53.8% |

Workflow and Signaling Pathway

Application Notes and Protocols: Retusin as a Reference Standard in Herbal Medicine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusin is a name attributed to two distinct flavonoid compounds, a flavonol and an isoflavone (B191592), both of which are found in various medicinal plants. The use of a well-characterized reference standard is paramount for the quality control and standardization of herbal medicines.[1][2] This document provides detailed application notes and experimental protocols for the use of both Retusin flavonol and Retusin isoflavone as reference standards in the analysis of herbal products.

It is crucial to correctly identify the specific Retusin compound relevant to the herbal matrix under investigation.

-

Retusin (Flavonol): An O-methylated flavonol found in plants such as Origanum vulgare (oregano) and Ariocarpus retusus.[3] Its chemical name is 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone.

-

Retusin (Isoflavone): An O-methylated isoflavone found in Fabaceae species like Dalbergia retusa. Its chemical name is 7,8-Dihydroxy-4′-methoxyisoflavone.

These application notes will cover the analytical techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of Retusin in herbal extracts.

Chemical Properties

A summary of the key chemical properties for both Retusin compounds is provided in the table below.

| Property | Retusin (Flavonol) | Retusin (Isoflavone) |

| Chemical Structure | 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone | 7,8-Dihydroxy-4′-methoxyisoflavone |

| CAS Number | 1245-15-4 | 37816-19-6 |

| Molecular Formula | C₁₉H₁₈O₇ | C₁₆H₁₂O₅ |

| Molar Mass | 358.34 g/mol | 284.26 g/mol |

| Appearance | Typically a crystalline solid | Typically a crystalline solid |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO | Soluble in organic solvents like methanol, ethanol, and DMSO |

Application 1: Quality Control of Herbal Medicines using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of phytochemicals in herbal extracts.[4][5]

Experimental Protocol: HPLC-UV Analysis of Retusin

This protocol provides a general framework for the analysis of Retusin (flavonol and isoflavone). Method optimization and validation are essential for each specific herbal matrix.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC grade solvents (methanol, acetonitrile, water).

-

Acids (e.g., formic acid, acetic acid, or phosphoric acid).

-

Retusin reference standard (flavonol or isoflavone, as appropriate).

2. Chromatographic Conditions (Proposed):

| Parameter | Retusin (Flavonol) - Proposed | Retusin (Isoflavone) - Proposed |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Acetic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min, 10-30% B5-20 min, 30-60% B20-25 min, 60-10% B25-30 min, 10% B | 0-10 min, 20-40% B10-25 min, 40-70% B25-30 min, 70-20% B30-35 min, 20% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection Wavelength | ~340 nm (based on flavonol UV spectra) | ~260 nm (based on isoflavone UV spectra) |

| Injection Volume | 10-20 µL | 10-20 µL |

3. Standard Solution Preparation:

-

Accurately weigh about 5.0 mg of the Retusin reference standard.

-

Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (General Procedure for Herbal Material):

-

Accurately weigh about 1.0 g of the powdered herbal material.

-

Extract with 25 mL of methanol by ultrasonication for 30 minutes, followed by centrifugation.

-

Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of Retusin in the sample extract from the calibration curve.

-

Calculate the content of Retusin in the original herbal material (e.g., in mg/g).

Quantitative Data Summary (Illustrative)

| Parameter | Typical Value for a Related Flavonol (Rutin) |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of Retusin.

Application 2: Identification and Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is typically required to increase their volatility.

Experimental Protocol: GC-MS Analysis of Retusin

1. Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Autosampler.

-

Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Pyridine (B92270) (anhydrous).

-

Solvents (e.g., hexane, ethyl acetate).

-

Retusin reference standard.

2. Derivatization Protocol (Proposed):

-

Place a dried aliquot of the sample extract or standard in a reaction vial.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions (Proposed):

| Parameter | Proposed Value |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 m/z |

| Injection Volume | 1 µL (split or splitless mode) |

4. Data Analysis:

-

Identify the derivatized Retusin peak by its retention time and mass spectrum.

-

For quantification, prepare a calibration curve using derivatized standards.

-

Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of Retusin.

Application 3: Structural Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products.

Experimental Protocol: NMR Analysis of Retusin

1. Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Retusin reference standard.

2. Sample Preparation:

-

Dissolve 5-10 mg of the purified Retusin sample in approximately 0.6 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

3. NMR Experiments:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR Data Summary (Illustrative)

The following tables provide expected chemical shift ranges for the core structures of Retusin flavonol and isoflavone based on literature data for similar compounds.

Retusin (Flavonol) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

| A-Ring | ||

| 5 | - | ~161 |

| 6 | ~6.2 | ~98 |

| 7 | - | ~164 |

| 8 | ~6.4 | ~93 |

| 9 | - | ~157 |

| 10 | - | ~104 |

| B-Ring | ||

| 2' | ~7.5-7.7 | ~121 |

| 5' | ~7.0 | ~111 |

| 6' | ~7.5-7.7 | ~122 |

| C-Ring | ||

| 2 | - | ~156 |

| 3 | - | ~138 |

| 4 | - | ~176 |

| Methoxy | ~3.8-4.0 | ~55-60 |

Retusin (Isoflavone) - Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

| A-Ring | ||

| 5 | ~7.8 | ~127 |

| 6 | ~6.9 | ~115 |

| 7 | - | ~147 |

| 8 | - | ~145 |

| B-Ring | ||

| 2' | ~7.4 | ~130 |

| 3' | ~6.9 | ~114 |

| 5' | ~6.9 | ~114 |

| 6' | ~7.4 | ~130 |

| C-Ring | ||

| 2 | ~8.3 | ~154 |

| 3 | - | ~123 |

| 4 | - | ~175 |

| Methoxy | ~3.8 | ~55 |

Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways directly modulated by Retusin are limited, flavonoids and isoflavones are known to interact with various cellular signaling cascades.

Flavonol-Modulated Signaling Pathways

Flavonols, such as Retusin (flavonol), have been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways like MAPK and NF-κB.

Caption: Proposed inhibition of MAPK and NF-κB pathways by Retusin (flavonol).

Isoflavone-Modulated Signaling Pathways

Isoflavones, including Retusin (isoflavone), are known to influence signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and Notch pathways.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Retusin (isoflavone).

Conclusion

The use of Retusin (both flavonol and isoflavone) as a reference standard is essential for the reliable quality control of herbal medicines. The protocols outlined in these application notes provide a comprehensive framework for the analysis of these compounds using modern analytical techniques. It is imperative for researchers to validate these methods for their specific herbal matrices to ensure accurate and reproducible results. Further research into the specific biological activities and signaling pathways of both Retusin compounds will enhance their value as phytochemical markers.

References

Application Notes: The Role of Rituximab in Cancer Cell Line Studies

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rituximab (B1143277) is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein found on the surface of both normal and malignant B-lymphocytes. It is a cornerstone therapy for various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). In the research setting, Rituximab serves as a critical tool for investigating B-cell biology, antibody-mediated cytotoxicity, and mechanisms of therapeutic resistance. These application notes provide a detailed overview of the in vitro applications of Rituximab, focusing on its mechanisms of action, relevant signaling pathways, and protocols for key experimental assays.

Note: The term "Retusin" as specified in the topic is not found in the scientific literature in the context of cancer cell line studies. It is presumed to be a typographical error for "Rituximab," which is the subject of these notes.

Mechanisms of Action

Rituximab eliminates CD20-positive cells through several distinct mechanisms, which can be studied in vitro:

-

Complement-Dependent Cytotoxicity (CDC) : Upon binding to CD20 on the cell surface, the Fc region of Rituximab activates the classical complement pathway. This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the cell membrane, causing cell lysis and death.[1][2][3] The efficacy of CDC is dependent on the density of CD20 expression on the target cell.[4]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : Rituximab's Fc portion is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells.[5] This engagement triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes from the effector cell, which induce apoptosis in the target cancer cell.

-

Direct Apoptosis Induction : The binding and cross-linking of CD20 by Rituximab can directly trigger programmed cell death or apoptosis, independent of immune effector cells or complement. This process involves the translocation of CD20 into lipid rafts and the activation of intracellular signaling cascades.

Data Presentation: Quantitative Analysis of Rituximab Activity

The cytotoxic efficacy of Rituximab is often quantified by its half-maximal effective concentration (EC50) for CDC and ADCC assays, or its half-maximal inhibitory concentration (IC50) for cell viability assays. These values can vary significantly depending on the cell line, CD20 expression levels, and assay conditions.

Table 1: EC50 Values for Rituximab-Mediated Complement-Dependent Cytotoxicity (CDC)

| Cell Line | Assay Method | EC50 Value | Source |

| Ramos | Flow Cytometry | 82 ng/mL | |

| Raji | Flow Cytometry | 24 ng/mL | |

| Ramos | Not Specified | 0.17 µg/mL |

Table 2: IC50 Values for Rituximab and Conjugates

| Cell Line | Compound | Assay Method | IC50 Value | Source | | :--- | :--- | :--- | :--- | | Raji | Rituximab/saporin-S6 | Protein Synthesis Inhibition | 0.1 - 0.3 nM | | | D430B | Rituximab/saporin-S6 | Protein Synthesis Inhibition | 0.1 - 0.3 nM | | | Ly3-Mock | Rituximab | Linear Regression | Lower than Ly3-SEMA3F | | | Ly3-SEMA3F | Rituximab | Linear Regression | Higher than Ly3-Mock | | | Ly7-Mock | Rituximab | Linear Regression | Lower than Ly7-SEMA3F | | | Ly7-SEMA3F | Rituximab | Linear Regression | Higher than Ly7-Mock | |

Signaling Pathways Modulated by Rituximab

Rituximab-induced apoptosis is a complex process involving the activation of multiple intracellular signaling pathways. A key initial event is the redistribution of the CD20 antigen into specialized membrane microdomains known as lipid rafts upon antibody binding. This reorganization facilitates the activation of Src family tyrosine kinases, leading to downstream signaling events that culminate in apoptosis.

Key pathways and molecules involved include:

-

p38 MAPK Pathway : Activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to be essential for Rituximab-induced apoptosis in B-CLL cells.

-

Caspase Activation : The apoptotic signal converges on the activation of a cascade of proteases known as caspases. Both the extrinsic (caspase-8) and intrinsic (mitochondrial, caspase-9) pathways can be involved. Activated initiator caspases (caspase-8 and -9) then activate executioner caspases, such as caspase-3, which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Bcl-2 Family Proteins : Rituximab can modulate the expression and function of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptosis pathway. For instance, studies have shown that Rituximab can selectively down-regulate the anti-apoptotic protein Bcl-xL and induce the pro-apoptotic protein Apaf-1.

Experimental Protocols

The following protocols provide a framework for studying the effects of Rituximab on cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT)

This protocol determines the dose-dependent cytotoxic effect of Rituximab.

Materials:

-

CD20-positive cell line (e.g., Raji, Daudi)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Rituximab

-

96-well flat-bottom plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.

-

Treatment: Prepare serial dilutions of Rituximab in complete medium. Add 100 µL of the Rituximab dilutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C. For MTT, add 100 µL of solubilization buffer and incubate overnight.

-

Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the Rituximab concentration and determine the IC50 value using non-linear regression.

Protocol 2: Complement-Dependent Cytotoxicity (CDC) Assay

This assay measures the ability of Rituximab to induce cell lysis via the complement system.

Materials:

-

CD20-positive target cells (e.g., Daudi, WIL2-S)

-

Complete culture medium

-

Rituximab

-

Complement source (e.g., Baby Rabbit Complement or Normal Human Serum)

-

96-well U-bottom plate

-

Cell viability dye (e.g., Trypan Blue or Propidium Iodide for flow cytometry)

-

Cytotoxicity detection kit (e.g., LDH or GAPDH release assay)

Procedure:

-

Cell Preparation: Harvest and wash target cells, then resuspend in culture medium at 1-2 x 10⁶ cells/mL.

-

Opsonization: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of serially diluted Rituximab. Include isotype control antibody wells. Incubate for 15-30 minutes at 37°C to allow antibody binding.

-